tert-Butyl 4-(3-ethylureido)piperidine-11-carboxylate
Description
tert-Butyl 4-(3-ethylureido)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1 and a 3-ethylureido substituent at position 4. The compound’s molecular formula is inferred as C₁₃H₂₄N₃O₃, with a molecular weight of approximately 277.36 g/mol (calculated based on structural analogs). The 3-ethylureido group introduces hydrogen-bonding capabilities, which may enhance solubility in polar solvents compared to simpler amine-substituted analogs.
Properties
IUPAC Name |
tert-butyl 4-(ethylcarbamoylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-5-14-11(17)15-10-6-8-16(9-7-10)12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTWKJBRZBULLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 4-(3-ethylureido)piperidine-11-carboxylate involves several steps. One common method includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with ethyl isocyanate to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
tert-Butyl 4-(3-ethylureido)piperidine-11-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-(3-ethylureido)piperidine-11-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-ethylureido)piperidine-11-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The most relevant analog is tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) , which shares the tert-butyl carbamate group but differs in substituents at position 4:
- PK03447E-1: Contains an amino group and a pyridin-3-yl moiety.
- Target compound : Features a 3-ethylureido group (NH-C(=O)-NH-CH₂CH₃).
Table 1: Comparative Analysis of Piperidine Derivatives
Reactivity and Stability
- PK03447E-1: The amino group is nucleophilic, making it reactive in alkylation or acylation reactions. The pyridinyl group may participate in π-π stacking, influencing crystallinity .
- Target Compound : The ureido group is prone to hydrolysis under acidic/basic conditions, which could limit stability in certain environments. Its hydrogen-bonding capacity may facilitate interactions in drug-target binding.
Biological Activity
tert-Butyl 4-(3-ethylureido)piperidine-11-carboxylate, with CAS number 1233952-68-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl group and an ethylureido moiety. Its molecular formula is with a molecular weight of 238.33 g/mol. The structural characteristics contribute to its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against Mycobacterium tuberculosis (Mtb). It is hypothesized that this compound may possess antimycobacterial properties through inhibition of bacterial growth pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways related to neurodegenerative diseases.
- Receptor Binding : Preliminary studies suggest that the compound could bind to neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits for conditions like depression or anxiety.
The exact mechanism of action for this compound remains to be fully elucidated. However, based on analogs, it is believed to interact with molecular targets involved in:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit monoamine oxidase, which plays a crucial role in neurotransmitter degradation.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell survival, particularly in neuronal tissues.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds:
- Antimycobacterial Studies : A study highlighted the effectiveness of thiazole derivatives against Mtb, suggesting a potential pathway for similar compounds like this compound in treating tuberculosis.
- Neuroprotective Effects : Research has indicated that piperidine derivatives can provide neuroprotective effects through their action on neurotransmitter systems, which may be applicable to this compound as well.
- Pharmacokinetics : In silico studies predict favorable pharmacokinetic properties for this class of compounds, including good absorption and bioavailability, which are critical for therapeutic applications.
Comparative Analysis
A comparative analysis of similar compounds reveals distinct biological profiles:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Pargyline | MAO inhibitor | Neurotransmitter modulation |
| Rasagiline | Neuroprotective | MAO-B inhibition |
| Selegiline | Antidepressant | Dopamine reuptake inhibition |
The unique structure of this compound may confer distinct activities not seen in these analogs, warranting further investigation.
Q & A
Q. What are the recommended methods for synthesizing and purifying tert-butyl 4-(3-ethylureido)piperidine-11-carboxylate?
- Methodological Answer: Synthesis typically involves a multi-step protocol:
- Protection of the piperidine ring : Use tert-butyl carbamate (Boc) protection under anhydrous conditions with reagents like Boc₂O in dichloromethane (DCM) .
- Urea coupling : React the Boc-protected piperidine intermediate with ethyl isocyanate in the presence of a base (e.g., triethylamine) to introduce the ethylureido group.
- Purification : Employ silica gel column chromatography (eluent: gradient of ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and structural integrity via ¹H/¹³C NMR .
Q. How should this compound be handled and stored to ensure stability?
- Methodological Answer:
- Handling : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Work in a fume hood with local exhaust ventilation to minimize inhalation risks .
- Storage : Store in airtight glass containers at 2–8°C, protected from light and moisture. Avoid proximity to strong oxidizers (e.g., peroxides) to prevent decomposition .
- Stability monitoring : Perform periodic FTIR analysis to detect carbonyl group degradation (e.g., Boc cleavage) .
Q. What are the stability profiles of this compound under acidic/basic conditions?
- Methodological Answer:
- Acidic conditions : The Boc group is labile in trifluoroacetic acid (TFA)/DCM (1:1 v/v), leading to deprotection within 2 hours at room temperature. Monitor via TLC (Rf shift from 0.7 to 0.2) .
- Basic conditions : Stable in aqueous NaOH (pH ≤10) but degrades at pH >10, releasing CO₂ and forming piperidine derivatives. Confirm using pH-adjusted stability studies with LC-MS .
Advanced Research Questions
Q. How can X-ray crystallography be optimized for structural elucidation of this compound?
- Methodological Answer:
- Crystal growth : Use slow vapor diffusion with ethanol/diethyl ether at 4°C. Add a seed crystal to enhance lattice formation.
- Data collection : Employ a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data. Refine structures using SHELXL (rigid-bond restraints for the urea moiety) .
- Validation : Check for residual electron density (<0.3 e⁻/ų) and R-factor convergence (<5%) .
Q. What experimental strategies can resolve contradictions in kinetic data for urea-mediated reactions involving this compound?
- Methodological Answer:
- Isotopic labeling : Use ¹⁵N-labeled ethylurea to track reaction intermediates via 2D NMR (HSQC) .
- Variable-temperature studies : Perform kinetic experiments at 25°C, 37°C, and 50°C to calculate activation energy (Arrhenius plot) and identify rate-limiting steps .
- Computational validation : Compare experimental k values with DFT-calculated energy barriers (e.g., B3LYP/6-31G*) .
Q. How can in vitro toxicity be assessed for this compound when acute toxicity data is unavailable?
- Methodological Answer:
- Cell-based assays : Use HepG2 cells for IC₅₀ determination via MTT assay (72-hour exposure, dose range: 1–100 µM). Include positive controls (e.g., cisplatin) .
- Reactive oxygen species (ROS) : Measure ROS generation with DCFH-DA fluorescence in HEK293 cells .
- Metabolic stability : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS .
Q. What methodologies optimize the regioselectivity of reactions involving the piperidine ring?
- Methodological Answer:
- Protecting group strategy : Compare Boc vs. Fmoc protection to sterically direct substitution to the 4-position .
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilic attack at the urea nitrogen .
- Catalytic control : Screen Pd(OAc)₂ or CuI catalysts for cross-coupling reactions, analyzing yields via GC-MS .
Q. How can degradation pathways be identified under accelerated storage conditions?
- Methodological Answer:
- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks. Analyze degradants via UPLC-QTOF (ESI+ mode) .
- Thermogravimetric analysis (TGA) : Monitor mass loss at 10°C/min to identify decomposition temperatures .
- Hazardous byproducts : Use GC-MS to detect volatile decomposition products (e.g., CO, NOx) reported in analogous compounds .
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Methodological Answer:
- Molecular docking : Use AutoDock Vina with the urea moiety as a flexible ligand. Validate against crystal structures of urease or histone deacetylases .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .
- Pharmacophore modeling : Identify critical H-bond donors/acceptors using Schrödinger’s Phase .
Q. How can the compound’s role in medicinal chemistry workflows be validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
